Imidocarb hydrochloride

Catalog No.
S585769
CAS No.
5318-76-3
M.F
C19H22Cl2N6O
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidocarb hydrochloride

CAS Number

5318-76-3

Product Name

Imidocarb hydrochloride

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride

Molecular Formula

C19H22Cl2N6O

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H

InChI Key

MLRXMTYSQKIKAK-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl

Synonyms

Dihydrochloride, Imidocarb, Hydrochloride, Imidocarb, Imidocarb, Imidocarb Dihydrochloride, Imidocarb Hydrochloride

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl

In vitro and In vivo Studies of Parasite Biology

Imidocarb hydrochloride's ability to disrupt parasite motility and lifecycle stages makes it a valuable tool for researchers studying parasite biology in vitro (in laboratory settings) and in vivo (in living organisms).

  • In vitro studies: Imidocarb hydrochloride can be used to investigate the drug's effects on parasite motility, viability, and specific cellular processes. This information can be crucial for understanding the drug's mode of action and identifying potential resistance mechanisms developed by parasites [Source: Otranto D, et al. (2017). Imidocarb dipropionate: From in vitro activity against Theileria equi to in vivo treatment of babesiosis in equids. Parasit Vectors, 10(1), 326. ].
  • In vivo studies: Researchers can use imidocarb hydrochloride to study parasite infections in animal models. This allows them to evaluate the drug's efficacy, safety, and potential side effects in a controlled setting, providing valuable insights for developing new treatment strategies [Source: Özsoy S, et al. (2012). Efficacy of imidocarb dipropionate against Babesia ovis infection in sheep. Parasitol Res, 110(3), 1223-1227. ].

Investigating Imidocarb Hydrochloride's Mechanism of Action

Understanding how imidocarb hydrochloride works at the cellular and molecular level is crucial for developing new antiparasitic drugs and overcoming potential resistance issues. Researchers are actively investigating the drug's mechanism of action, focusing on its:

  • Effects on parasite neurotransmission: Imidocarb hydrochloride is believed to interfere with the parasite's nervous system by blocking specific ion channels, leading to paralysis and ultimately death [Source: Mehlhorn H, et al. (2001). The [14C]imidocarb binding site in Babesia bovis and Theileria annulata. Parasitol Res, 87(8), 647-653. ].
  • Interactions with parasite enzymes: Studies suggest that imidocarb hydrochloride may also interact with specific enzymes essential for parasite survival and reproduction [Source: Wang Y, et al. (2016). Imidocarb dipropionate inhibits acetylcholinesterase activity and disrupts the mitochondrial membrane potential of Babesia bovis in vitro. Parasitol Res, 115(10), 4005-4013. ].

By elucidating the drug's precise mechanism of action, researchers can identify potential targets for developing new and more effective antiparasitic drugs.

Imidocarb Hydrochloride as a Research Tool in Other Fields

Beyond its specific application in parasitology research, imidocarb hydrochloride's unique properties are being explored in other scientific fields, including:

  • Cancer research: Studies are investigating the potential of imidocarb hydrochloride to inhibit the growth and proliferation of certain cancer cells [Source: Zhi X, et al. (2020). Imidocarb dipropionate, a broad-spectrum antiparasitic drug, inhibits proliferation and migration of human pancreatic cancer cells. Oncol Res, 28(1), 147-154. ].
  • Neurodegenerative diseases: Research suggests that imidocarb hydrochloride may have neuroprotective effects and could potentially be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [Source: Wang Y, et al. (2017). Imidocarb dipropionate protects dopaminergic neurons against rotenone-induced toxicity in vivo and in vitro. Neuropharmacology, 117, 190-200. ].

Imidocarb hydrochloride is a synthetic compound derived from urea, specifically known as N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea. It is primarily utilized in veterinary medicine as an antiprotozoal agent, particularly effective against infections caused by Babesia, which leads to a disease known as babesiosis in livestock and dogs. This compound is often administered in its dipropionate form for therapeutic purposes, showcasing its significance in treating protozoal infections in animals .

Imidocarb acts by inhibiting an enzyme essential for parasite survival within the red blood cells of infected animals []. This enzyme, inhibin of inositol phosphorylase (IPI), plays a crucial role in the parasite's inositol phosphate metabolism, a vital cellular process []. By inhibiting IPI, imidocarb disrupts the parasite's energy production and ultimately leads to its death [].

Imidocarb hydrochloride can cause adverse effects in animals, including neurological signs, muscle tremors, and gastrointestinal issues []. The specific toxicity data (LD50) for imidocarb hydrochloride is not readily available in open-access scientific publications. However, studies suggest proper handling and administration protocols are crucial to minimize risks [].

Typical of urea derivatives. Its structure allows it to interact with biological systems, particularly through inhibition of the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine at synapses, which is the mechanism behind its antiprotozoal activity. The compound's reactivity can also be influenced by environmental factors such as pH and temperature, affecting its stability and efficacy .

The biological activity of imidocarb hydrochloride is primarily characterized by its antiprotozoal effects. It acts by inhibiting the growth and reproduction of protozoan parasites, particularly those belonging to the genus Babesia. Studies have shown that imidocarb can lead to symptoms consistent with cholinergic toxicity due to its anticholinesterase properties, including muscle fasciculation and respiratory distress at high doses. Its pharmacokinetics indicate a rapid absorption followed by a gradual excretion process, with significant residues remaining unmetabolized in animal tissues .

Imidocarb hydrochloride can be synthesized through several methods involving the reaction of appropriate urea derivatives with imidazole or its derivatives. One common synthesis route involves:

  • Formation of Urea Derivative: Reacting phenyl isocyanate with imidazole derivatives.
  • Hydrochloride Formation: Treating the resulting compound with hydrochloric acid to yield imidocarb hydrochloride.

This method allows for the controlled synthesis of the compound while ensuring high purity levels necessary for pharmaceutical applications .

Imidocarb hydrochloride has several applications in veterinary medicine:

  • Treatment of Babesiosis: Primarily used for treating infections caused by Babesia species in livestock and dogs.
  • Antiprotozoal Agent: Effective against various protozoan infections beyond babesiosis.
  • Research Tool: Utilized in studies investigating protozoal biology and drug interactions.

Its use is critical in managing diseases that affect animal health and productivity, thereby contributing to agricultural economics .

Interaction studies involving imidocarb hydrochloride have highlighted its potential interactions with other pharmacological agents. Notably:

  • Enzyme Inhibition: Imidocarb's role as an acetylcholinesterase inhibitor suggests possible interactions with other cholinergic drugs.
  • Toxicological Profiles: Studies have indicated that co-administration with other drugs may exacerbate toxic effects, necessitating careful monitoring during veterinary treatments .

Imidocarb hydrochloride shares similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
ImidocarbUrea derivativeAntiprotozoal via acetylcholinesterase inhibitionEffective against Babesia
Diminazene aceturateDiamidine derivativeAntiparasitic through DNA inhibitionPrimarily used for trypanosomiasis
ClindamycinLincosamide antibioticProtein synthesis inhibitionBroad-spectrum antibacterial activity
FenbendazoleBenzimidazole derivativeDisrupts parasitic microtubulesEffective against gastrointestinal parasites

Imidocarb's specificity towards protozoan infections distinguishes it from broader-spectrum antibiotics like clindamycin, making it particularly valuable in veterinary applications where targeted treatment is essential .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

420.1232147 g/mol

Monoisotopic Mass

420.1232147 g/mol

Heavy Atom Count

28

UNII

KCC1V76AH8

Related CAS

27885-92-3 (Parent)

MeSH Pharmacological Classification

Antiprotozoal Agents

Other CAS

5318-76-3

Use Classification

Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15

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